molecular formula C16H18N2O B1600224 Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- CAS No. 71308-34-4

Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-

Cat. No. B1600224
CAS RN: 71308-34-4
M. Wt: 254.33 g/mol
InChI Key: JSDJFOADLLJFQX-UHFFFAOYSA-N
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Description

Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-, is a type of nitrile compound that has a wide range of applications in scientific research. It is a colorless, volatile liquid with a slightly sweet odor that is soluble in water and other organic solvents. Propanedinitrile is used as a building block in organic synthesis, as a reagent in chemical reactions, and as a solvent for various compounds. In recent years, its use in biomedical research has gained prominence due to its unique properties.

Scientific Research Applications

AG 1406: A Comprehensive Analysis of Scientific Research Applications: AG 1406, also known as Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-, is a compound with potential applications in various fields of scientific research. Below is a detailed analysis focusing on unique applications:

Agricultural Enhancements

Stilbene derivatives are explored for their use in agriculture, such as enhancing plant health and soil quality through nanoparticle-based formulations .

Environmental Stress Response

Plants produce stilbenes in response to environmental stresses like UV exposure and chemical treatments. AG 1406 could be studied for its role in stress resistance in plants .

Preservatives and Disinfectants

Stilbene compounds have potential applications as preservatives, antiseptics, and disinfectants due to their biological activity .

Enhancing Stilbene Biosynthesis

Research into environmental factors that enhance stilbene biosynthesis could be relevant for AG 1406, especially in plant cell and organ cultures .

Safety and Hazards

The safety data sheet for Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Always follow appropriate safety protocols when handling chemical substances.

Mechanism of Action

Target of Action

AG 1406, also known as Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-, is primarily a HER2 inhibitor . HER2, or Human Epidermal growth factor Receptor 2, is a protein that plays a crucial role in the growth, division, and repair of cells. Overexpression of HER2 is often associated with certain types of cancer, making it a significant target for cancer therapies .

Mode of Action

AG 1406 interacts with its target, HER2, by binding to it and inhibiting its activity . This inhibition prevents the downstream signaling pathways that are responsible for cell growth and division, thereby controlling the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by AG 1406 is the HER2 pathway. By inhibiting HER2, AG 1406 disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and differentiation .

Pharmacokinetics

It is suggested that ag 1406 has a pharmacokinetic profile that supports once-daily dosing and has a long duration of pharmacodynamic effects .

Result of Action

The inhibition of HER2 by AG 1406 leads to a decrease in cell proliferation, particularly in cancer cells where HER2 is overexpressed . This can result in the slowing or stopping of tumor growth.

Action Environment

The action of AG 1406 can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It’s also important to note that the compound’s efficacy can be affected by the patient’s physiological condition, such as the presence of other diseases, genetic factors, and the patient’s overall health status .

properties

IUPAC Name

2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-10(2)14-6-12(5-13(8-17)9-18)7-15(11(3)4)16(14)19/h5-7,10-11,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDJFOADLLJFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433157
Record name Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-

CAS RN

71308-34-4
Record name Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.